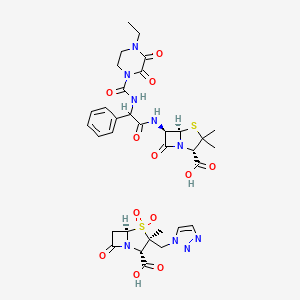

Tazocilline

Description

Properties

CAS No. |

123683-33-0 |

|---|---|

Molecular Formula |

C33H39N9O12S2 |

Molecular Weight |

817.846 |

IUPAC Name |

(2S,5R,6R)-6-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C23H27N5O7S.C10H12N4O5S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28;1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);2-3,7-8H,4-5H2,1H3,(H,16,17)/t13?,14-,15+,20-;7-,8+,10+/m11/s1 |

InChI Key |

LITBAYYWXZOHAW-QNWQYGOSSA-N |

SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3 |

Synonyms |

Piperacillin-TazobactaM Powder 8:1 |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of Tazocillin against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: A Synergistic Approach

Tazocillin, a combination of piperacillin and tazobactam, is a potent antibacterial agent effective against a wide range of Gram-negative bacteria. Its efficacy stems from the synergistic action of its two components: piperacillin, a β-lactam antibiotic, and tazobactam, a β-lactamase inhibitor.[1][2]

Piperacillin: Targeting Bacterial Cell Wall Synthesis

Piperacillin, a ureidopenicillin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3] Specifically, it targets and irreversibly binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][4] Peptidoglycan provides structural integrity to the bacterial cell wall.[1] By inhibiting PBPs, piperacillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent bacterial cell lysis and death.[1][4] Piperacillin has a particular affinity for PBP-3 in Gram-negative bacteria like E. coli and Pseudomonas aeruginosa, which is involved in bacterial cell division.[5][6]

Tazobactam: Protecting Piperacillin from Degradation

Many Gram-negative bacteria have developed resistance to β-lactam antibiotics by producing β-lactamase enzymes.[1] These enzymes hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.[7] Tazobactam is a potent, irreversible inhibitor of many of these β-lactamases, particularly the common plasmid-mediated enzymes.[8][9] It acts as a "suicide inhibitor" by forming a stable, inactive complex with the β-lactamase enzyme.[7] This prevents the degradation of piperacillin, allowing it to reach its PBP targets and exert its bactericidal effect.[1] The addition of tazobactam extends the spectrum of piperacillin to include many β-lactamase-producing bacteria that would otherwise be resistant.[6][8]

Caption: Mechanism of action of Tazocillin.

Quantitative Data

The in vitro activity of piperacillin/tazobactam is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[10] The following table summarizes representative MIC values for piperacillin/tazobactam against common Gram-negative pathogens. A fixed concentration of 4 mg/L of tazobactam is generally used in susceptibility testing.[11]

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | ≤1 | 4 |

| Klebsiella pneumoniae | 2 | 16 |

| Pseudomonas aeruginosa | 4 | 32 |

| Enterobacter cloacae | 2 | 16 |

| Acinetobacter baumannii | 16 | 64 |

Note: MIC values can vary depending on the geographic location and the specific strain of bacteria.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of antibiotics.[10][12][13]

Protocol:

-

Prepare Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared from a fresh culture.[12]

-

Serial Dilutions: Two-fold serial dilutions of piperacillin/tazobactam are made in a 96-well microtiter plate containing a suitable broth medium.[13]

-

Inoculation: Each well is inoculated with the bacterial suspension.[10]

-

Incubation: The plate is incubated at 35°C for 16-20 hours.

-

Reading: The MIC is the lowest concentration of the antibiotic that shows no visible bacterial growth.[10]

References

- 1. pathnostics.com [pathnostics.com]

- 2. Piperacillin/tazobactam - Wikipedia [en.wikipedia.org]

- 3. Piperacillin - Wikipedia [en.wikipedia.org]

- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Piperacillin [pdb101.rcsb.org]

- 5. Piperacillin–Tazobactam: Antimicrobial Activity, Susceptibility, Administration and Dosage etc._Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Tazobactam Sodium? [synapse.patsnap.com]

- 8. mims.com [mims.com]

- 9. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. bmglabtech.com [bmglabtech.com]

The Synergistic Symphony: A Technical Guide to the Antibacterial Action of Piperacillin and Tazobactam

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synergistic antibacterial effect of the piperacillin and tazobactam combination. By elucidating the underlying mechanisms, presenting quantitative data, and detailing experimental protocols, this document serves as a comprehensive resource for professionals in the field of infectious disease research and antibiotic development.

The Core of Synergy: Unraveling the Mechanism of Action

The combination of piperacillin and tazobactam exemplifies a powerful strategy in overcoming bacterial resistance. Piperacillin, a broad-spectrum ureidopenicillin, exerts its bactericidal activity by inhibiting the synthesis of the bacterial cell wall.[1][2] It specifically targets and binds to penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[1][3][4] This binding prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1][4]

However, the efficacy of piperacillin alone is often compromised by the production of β-lactamase enzymes by resistant bacteria. These enzymes hydrolyze the β-lactam ring of piperacillin, rendering the antibiotic inactive.[2][4] This is where tazobactam, a β-lactamase inhibitor, plays a pivotal role. While possessing weak intrinsic antibacterial activity, tazobactam irreversibly binds to and inactivates a wide range of β-lactamase enzymes.[1][5][6] By acting as a "suicide inhibitor," tazobactam protects piperacillin from enzymatic degradation, allowing it to effectively reach its PBP targets and exert its bactericidal effect.[2][4] This synergistic relationship restores and expands the antibacterial spectrum of piperacillin.

Quantitative Analysis of Synergy: In Vitro Susceptibility Data

The synergistic effect of piperacillin and tazobactam is quantitatively demonstrated by a significant reduction in the Minimum Inhibitory Concentration (MIC) of piperacillin when combined with tazobactam, as compared to piperacillin alone. The following tables summarize representative MIC data for various bacterial isolates.

Table 1: MIC of Piperacillin Alone vs. in Combination with Tazobactam against Beta-Lactamase Producing Escherichia coli

| Isolate | Piperacillin MIC (µg/mL) | Piperacillin/Tazobactam MIC (µg/mL) | Fold Decrease in MIC |

| E. coli (TEM-1 hyperproducer) 1 | 256 | 8 | 32 |

| E. coli (TEM-1 hyperproducer) 2 | 512 | 16 | 32 |

| E. coli (SHV-1 producer) | 128 | 4 | 32 |

| E. coli (CTX-M-15 producer) | >1024 | 32 | >32 |

Table 2: MIC of Piperacillin Alone vs. in Combination with Tazobactam against Pseudomonas aeruginosa

| Isolate | Piperacillin MIC (µg/mL) | Piperacillin/Tazobactam MIC (µg/mL) | Fold Decrease in MIC |

| P. aeruginosa (PAO1) | 4 | 2 | 2 |

| P. aeruginosa (Clinical Isolate 1) | 64 | 16 | 4 |

| P. aeruginosa (Clinical Isolate 2) | 128 | 32 | 4 |

Table 3: MIC of Piperacillin Alone vs. in Combination with Tazobactam against Klebsiella pneumoniae

| Isolate | Piperacillin MIC (µg/mL) | Piperacillin/Tazobactam MIC (µg/mL) | Fold Decrease in MIC |

| K. pneumoniae (SHV-18 producer) | 256 | 8 | 32 |

| K. pneumoniae (KPC-2 producer) | >1024 | 64 | >16 |

| K. pneumoniae (AmpC producer) | 128 | 32 | 4 |

Experimental Protocols for Assessing Synergy

The synergistic interaction between piperacillin and tazobactam is primarily evaluated using in vitro methods such as the checkerboard assay and time-kill curve analysis.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy.

Protocol:

-

Preparation of Antibiotic Solutions: Prepare stock solutions of piperacillin and tazobactam in an appropriate solvent. Create serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Plate Setup: In a 96-well microtiter plate, dispense 50 µL of CAMHB into each well. Add 50 µL of the piperacillin dilutions along the x-axis and 50 µL of the tazobactam dilutions along the y-axis, creating a matrix of antibiotic combinations.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 35°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic, alone or in combination, that completely inhibits visible bacterial growth.

-

FIC Index Calculation: The FIC index is calculated as follows: FIC Index = FIC of Piperacillin + FIC of Tazobactam Where:

-

FIC of Piperacillin = (MIC of Piperacillin in combination) / (MIC of Piperacillin alone)

-

FIC of Tazobactam = (MIC of Tazobactam in combination) / (MIC of Tazobactam alone)

-

-

Interpretation:

-

Synergy: FIC index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC index ≤ 4

-

Antagonism: FIC index > 4

-

Time-Kill Curve Analysis

Time-kill curve analysis provides a dynamic assessment of the bactericidal activity of antimicrobial agents over time.

Protocol:

-

Preparation of Cultures: Grow the test organism in CAMHB to the logarithmic phase.

-

Inoculum Preparation: Dilute the logarithmic phase culture to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in fresh CAMHB.

-

Assay Setup: Prepare flasks containing:

-

Growth control (no antibiotic)

-

Piperacillin alone at a specific concentration (e.g., 0.5x, 1x, or 2x MIC)

-

Tazobactam alone at a fixed concentration

-

Piperacillin and tazobactam in combination

-

-

Incubation and Sampling: Incubate the flasks at 35°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

-

Viable Cell Counting: Perform serial dilutions of each sample and plate onto appropriate agar plates. Incubate the plates for 18-24 hours.

-

Data Analysis: Count the number of colonies (CFU/mL) at each time point. Plot the log10 CFU/mL versus time for each condition.

-

Interpretation:

-

Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

-

Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

-

In Vivo Efficacy: Evidence from Animal Models

The synergistic effect observed in vitro translates to enhanced efficacy in vivo. Animal models of infection are crucial for evaluating the therapeutic potential of antibiotic combinations.

A common model is the neutropenic murine thigh infection model. In this model, mice are rendered neutropenic and then infected intramuscularly with a specific bacterial strain. Treatment with piperacillin-tazobactam has been shown to be more effective in reducing the bacterial load in the thighs of infected mice compared to treatment with piperacillin alone, particularly against β-lactamase-producing strains.[7] Similarly, in murine peritonitis models, the combination therapy demonstrates superior efficacy in reducing bacterial counts in the peritoneal fluid and improving survival rates compared to monotherapy.[7]

Conclusion

The combination of piperacillin and tazobactam represents a cornerstone in the treatment of bacterial infections, particularly those caused by β-lactamase-producing organisms. The synergistic interaction, rooted in the protection of piperacillin from enzymatic degradation by tazobactam, leads to a significant enhancement of its antibacterial activity. This is consistently demonstrated through in vitro quantitative data and validated in in vivo models of infection. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of synergistic antibiotic combinations to combat the ever-evolving challenge of antimicrobial resistance.

References

- 1. urology-textbook.com [urology-textbook.com]

- 2. mims.com [mims.com]

- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Piperacillin [pdb101.rcsb.org]

- 4. Piperacillin - Wikipedia [en.wikipedia.org]

- 5. Kinetic interactions of tazobactam with beta-lactamases from all major structural classes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Piperacillin and Tazobactam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures, physicochemical properties, and mechanisms of action of the antibiotic piperacillin and the β-lactamase inhibitor tazobactam. Detailed experimental protocols for their synthesis, purification, characterization, and activity assessment are also presented, along with quantitative data summarized for ease of comparison.

Chemical Structure and Physicochemical Properties

Piperacillin is a broad-spectrum β-lactam antibiotic belonging to the ureidopenicillin class.[1] Its structure features a polar side chain that enhances its penetration into Gram-negative bacteria and reduces its susceptibility to cleavage by some β-lactamase enzymes.[1] Tazobactam is a β-lactamase inhibitor that structurally resembles penicillins and protects piperacillin from degradation by a wide range of β-lactamase enzymes.[2]

Below are the chemical structures and a summary of the key physicochemical properties of piperacillin and tazobactam.

Diagram: Chemical Structures of Piperacillin and Tazobactam

Caption: Chemical structures of piperacillin and tazobactam.

Table 1: Physicochemical Properties of Piperacillin and Tazobactam

| Property | Piperacillin | Tazobactam |

| Molecular Formula | C₂₃H₂₇N₅O₇S[3] | C₁₀H₁₂N₄O₅S[4] |

| Molecular Weight | 517.55 g/mol [5] | 300.29 g/mol [6] |

| pKa | 2.44 (predicted)[5] | 2.1[7] |

| LogP | 0.3[4] | Not available |

| Water Solubility | 0.119 g/L[4] | 50 g/L[7] |

| Appearance | White to off-white crystalline solid[5] | White to pale yellow crystalline powder[8] |

Mechanism of Action

Piperacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[9] This prevents the cross-linking of peptidoglycan chains, which is essential for maintaining the structural integrity of the cell wall, ultimately leading to cell lysis.[9]

Many bacteria, however, produce β-lactamase enzymes that can hydrolyze the β-lactam ring of piperacillin, rendering it inactive. Tazobactam is a potent inhibitor of many of these β-lactamases.[10] It irreversibly binds to the active site of the β-lactamase, forming a stable, inactive complex. This "suicide inhibition" protects piperacillin from degradation, allowing it to effectively reach its PBP targets.[11]

Diagram: Mechanism of Action of Piperacillin and Tazobactam

Caption: Synergistic mechanism of piperacillin and tazobactam.

Experimental Protocols

Synthesis

3.1.1. Synthesis of Piperacillin from Ampicillin

Piperacillin can be synthesized by the N-acylation of ampicillin with 4-ethyl-2,3-dioxo-1-piperazinecarbonyl chloride (EDPC).[12] The following is a general protocol based on literature procedures:[12][13]

-

Suspend ampicillin in a mixture of water and an organic solvent (e.g., ethyl acetate or dichloromethane).[13]

-

Cool the suspension to 0-10°C.[13]

-

Slowly add a solution of EDPC in an organic solvent while maintaining the pH of the reaction mixture between 6.0 and 9.0 using an alkaline regulator (e.g., sodium acetate or DBU).[9][13]

-

After the addition is complete, allow the reaction to proceed for 30-60 minutes at the same temperature.[13]

-

Isolate the crude piperacillin by adjusting the pH to 1.5-2.0 with an acid (e.g., hydrochloric acid) to induce crystallization.[14]

-

Filter, wash, and dry the resulting piperacillin product.[14]

3.1.2. Synthesis of Tazobactam from 6-Aminopenicillanic Acid (6-APA)

The synthesis of tazobactam from 6-APA is a multi-step process. A representative synthetic route is outlined below, based on patented methods:[15][16]

-

Protect the carboxylic acid group of 6-APA, for example, as a diphenylmethyl ester.[15]

-

Perform a series of reactions including diazotization, bromination, oxidation, and reduction to form a key intermediate.[16]

-

Introduce the triazole ring by reacting the intermediate with 1H-1,2,3-triazole.[15]

-

Oxidize the sulfur atom to a sulfone using an oxidizing agent such as potassium permanganate.[16]

-

Deprotect the carboxylic acid group to yield tazobactam.[16]

Purification

3.2.1. Purification of Piperacillin by Crystallization

Crude piperacillin can be purified by crystallization to obtain a product of high purity.[2]

-

Dissolve the crude piperacillin in an aqueous solution by adding a base such as sodium bicarbonate to form the sodium salt.[17]

-

Treat the solution with activated carbon to remove colored impurities, followed by filtration.[17]

-

Add a mixture of organic solvents (e.g., ethyl acetate and acetone) to the filtrate.[2]

-

Adjust the pH to 1.5-2.0 with an acid to precipitate the purified piperacillin.[2]

-

Cool the mixture to 0-10°C to enhance crystallization.[2]

-

Collect the crystals by filtration, wash with a suitable solvent, and dry under vacuum.[2]

3.2.2. Purification of Tazobactam by Chromatography

Due to the potential for isomer formation during synthesis, tazobactam is often purified using chromatographic techniques.[18]

-

Dissolve the crude tazobactam in a suitable solvent.

-

Apply the solution to a chromatography column (e.g., silica gel).

-

Elute the column with an appropriate solvent system to separate tazobactam from impurities.

-

Collect the fractions containing pure tazobactam and concentrate under reduced pressure.

-

The purified tazobactam can be further crystallized if necessary.

Characterization

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis of piperacillin and tazobactam. A typical reversed-phase HPLC method is described below:

-

Column: C18 (e.g., 4.6 x 250 mm, 5 µm particle size)[1]

-

Mobile Phase: A mixture of a buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile).[1]

-

Flow Rate: 0.7-1.0 mL/min[1]

-

Detection: UV at 231 nm[1]

-

Injection Volume: 20 µL[1]

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of piperacillin and tazobactam.

-

Piperacillin: 13C NMR spectral data has been reported in the literature.[19][20]

-

Tazobactam: 1H and 13C NMR data are used for structural elucidation.

3.3.3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation patterns of the compounds.

-

Piperacillin: In positive ion mode, the protonated molecule [M+H]⁺ is observed at m/z 518.2. A characteristic fragment ion is seen at m/z 143.2.[3]

-

Tazobactam: In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 299.1. A major fragment ion appears at m/z 138.1.[3]

Diagram: Analytical Workflow for Piperacillin and Tazobactam

Caption: A typical analytical workflow for the characterization of piperacillin and tazobactam.

Biological Activity Assays

3.4.1. Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of piperacillin-tazobactam.[21]

-

Prepare a series of two-fold dilutions of piperacillin in cation-adjusted Mueller-Hinton broth (CA-MHB) in a 96-well microtiter plate. Tazobactam is typically kept at a fixed concentration (e.g., 4 µg/mL).[21]

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).[22]

-

Inoculate each well of the microtiter plate with the bacterial suspension.[22]

-

Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plate at 35-37°C for 16-20 hours.[23]

-

The MIC is the lowest concentration of piperacillin that completely inhibits visible bacterial growth.[24]

3.4.2. β-Lactamase Inhibition Assay

A spectrophotometric assay using the chromogenic cephalosporin nitrocefin is commonly used to measure the inhibitory activity of tazobactam.[25][26]

-

Prepare a solution of the β-lactamase enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Incubate the enzyme with various concentrations of tazobactam for a defined period.[27]

-

Add a solution of nitrocefin to the enzyme-inhibitor mixture.[27]

-

Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 482-490 nm over time.[25]

-

The rate of nitrocefin hydrolysis is inversely proportional to the inhibitory activity of tazobactam. The concentration of tazobactam that causes 50% inhibition (IC₅₀) can be calculated.

References

- 1. Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101941980B - Crystallization purifying and precipitating method of piperacillin acid - Google Patents [patents.google.com]

- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 4. Piperacillin | C23H27N5O7S | CID 43672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperacillin | 61477-96-1 [chemicalbook.com]

- 6. Tazobactam - Wikipedia [en.wikipedia.org]

- 7. Tazobactam | C10H12N4O5S | CID 123630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. docetp.mpa.se [docetp.mpa.se]

- 9. CN112321605A - Preparation method of piperacillin - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CN104910178B - A kind of preparation method of Piperacillin acid - Google Patents [patents.google.com]

- 14. CN104910178A - Method for preparing piperacillin acid - Google Patents [patents.google.com]

- 15. CN107033161A - A kind of synthetic method of tazobactam - Google Patents [patents.google.com]

- 16. CN102020663B - Tazobactam synthesis method - Google Patents [patents.google.com]

- 17. CN103087079A - Crystallization method of piperacillin - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. dev.spectrabase.com [dev.spectrabase.com]

- 20. dev.spectrabase.com [dev.spectrabase.com]

- 21. Evaluation of Piperacillin-Tazobactam ETEST for the Detection of OXA-1 Resistance Mechanism among Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 22. rr-asia.woah.org [rr-asia.woah.org]

- 23. liofilchem.net [liofilchem.net]

- 24. cgspace.cgiar.org [cgspace.cgiar.org]

- 25. toku-e.com [toku-e.com]

- 26. journalijbcrr.com [journalijbcrr.com]

- 27. [Enzyme determination in vitro of inhibitor activity of beta-lactamase from tazobactam. Comparison with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics and Pharmacodynamics of Piperacillin/Tazobactam: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of the piperacillin/tazobactam combination. It is intended for researchers, scientists, and drug development professionals working in the field of antibacterial agent evaluation. The guide summarizes key PK/PD parameters from various preclinical models, details common experimental methodologies, and illustrates the underlying mechanisms and workflows.

Introduction

Piperacillin/tazobactam is a widely used intravenous β-lactam/β-lactamase inhibitor combination antibiotic.[1] Piperacillin, a ureidopenicillin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] Tazobactam is a potent inhibitor of many β-lactamase enzymes, which are a common cause of resistance to penicillin and cephalosporin antibiotics.[3][4] By protecting piperacillin from degradation by these enzymes, tazobactam extends its antibacterial spectrum.[3] Understanding the PK/PD relationship of this combination in preclinical models is crucial for optimizing dosing regimens to maximize efficacy and minimize the development of resistance.

Mechanism of Action

Piperacillin acts by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[2] This inhibition disrupts cell wall integrity, leading to bacterial cell lysis and death.[4] Many bacteria, however, produce β-lactamase enzymes that hydrolyze the β-lactam ring of piperacillin, rendering it inactive.[4]

Tazobactam is a β-lactamase inhibitor that structurally resembles β-lactam antibiotics.[4] It acts as a "suicide inhibitor," irreversibly binding to and inactivating many β-lactamase enzymes.[4] This prevents the enzymatic degradation of piperacillin, allowing it to reach its PBP targets and exert its bactericidal activity.[2][4]

Preclinical Pharmacokinetics

The pharmacokinetics of piperacillin and tazobactam have been evaluated in various animal species. Generally, the co-administration of tazobactam with piperacillin leads to higher plasma concentrations and a longer half-life for tazobactam compared to when it is administered alone.[5] The pharmacokinetics of piperacillin are largely unaffected by tazobactam.[5] Both compounds are primarily eliminated unchanged through the kidneys.[2][3]

Table 1: Pharmacokinetic Parameters of Piperacillin/Tazobactam in Preclinical Models

| Species | Dose (Piperacillin/Tazobactam) | Half-life (t½) - Piperacillin (h) | Half-life (t½) - Tazobactam (h) | Volume of Distribution (Vd) | Clearance (CL) | Protein Binding - Piperacillin (%) | Protein Binding - Tazobactam (%) | Reference |

| Mouse | Not Specified | ~0.08 | ~0.08 | Not Specified | Not Specified | 6.1 | 0-4 | [6] |

| Rat | Not Specified | ~0.17 | ~0.17 | Not Specified | Not Specified | Not Specified | 0-4 | [6] |

| Rabbit | Not Specified | ~0.25 | ~0.25 | Not Specified | Not Specified | Not Specified | 0-4 | [6] |

| Dog | 16.6, 50, 150 mg/kg | ~0.42-0.58 | ~0.42-0.58 | Dose-dependent Vdss | Dose-dependent CL | Not Specified | 0-4 | [6] |

| Monkey | Not Specified | ~0.42-0.58 | ~0.42-0.58 | Not Specified | Not Specified | Not Specified | 0-4 | [6] |

| Healthy Human Volunteers | 4.0 g / 0.5 g IV | 1.14 | 0.92 | Not Specified | Not Specified | 20-30 | 20-23 | [5][7] |

Preclinical Pharmacodynamics

The primary pharmacodynamic index that correlates with the efficacy of β-lactam antibiotics, including piperacillin, is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[8][9] For tazobactam, the key PD index is the percentage of time its free concentration is above a certain threshold (%fT > threshold).[8][10]

Table 2: Pharmacodynamic Targets for Piperacillin/Tazobactam in Preclinical Models

| Model | Pathogen(s) | Pharmacodynamic Endpoint | Required %fT > MIC (Piperacillin) | Required %fT > threshold (Tazobactam) | Reference |

| Neutropenic Murine Thigh Infection | Escherichia coli (TEM-1 producing) | Bacterial stasis | 42% | 22-33% (threshold 0.5-2 mg/L) | [8] |

| Neutropenic Murine Thigh Infection | Escherichia coli (TEM-1 producing) | 1-log10 kill | 56% | Not specified | [8] |

| In Vitro Infection Model | Escherichia coli (CTX-M-15 producing) | Bacterial stasis | Not specified | 44.9% (threshold 0.25-2 µg/mL) | [10] |

| In Vitro Infection Model | Escherichia coli (CTX-M-15 producing) | 1-log10 CFU/ml decrease | Not specified | 62.9% (threshold 0.25-2 µg/mL) | [10] |

| In Vitro Infection Model | Escherichia coli (CTX-M-15 producing) | 2-log10 CFU/ml decrease | Not specified | 84.9% (threshold 0.25-2 µg/mL) | [10] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical PK/PD studies. Below are generalized protocols based on common practices cited in the literature.

Animal Models

The neutropenic murine thigh infection model is a frequently used model to evaluate the in vivo efficacy of antibiotics.[8]

-

Animal Strain: Specific pathogen-free female ICR/Swiss mice are commonly used.

-

Neutropenia Induction: Cyclophosphamide is administered intraperitoneally to induce neutropenia. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.

-

Infection: A bacterial suspension of a known concentration (e.g., 10^6 to 10^7 CFU/mL) is injected into the thigh muscle of the mice.

Drug Administration and Dosing

-

Route of Administration: Piperacillin/tazobactam is typically administered intravenously or subcutaneously to mimic clinical use.[1]

-

Dosing Regimen: A range of doses and dosing intervals are usually tested to establish a dose-response relationship. Human-like pharmacokinetic profiles can be simulated in animal models.

Sample Collection and Processing

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dose via methods such as retro-orbital bleeding or tail vein sampling. Plasma is separated by centrifugation.

-

Tissue Sampling: For tissue distribution studies, animals are euthanized at various time points, and target tissues (e.g., thigh muscle, lung, kidney) are collected, weighed, and homogenized.[6]

Bioanalytical Method

-

High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) or mass spectrometry (MS) detection is the standard method for quantifying piperacillin and tazobactam concentrations in plasma and tissue homogenates.[7]

-

Sample Preparation: Protein precipitation is a common method for preparing plasma and tissue samples for HPLC analysis.

Pharmacodynamic Assessment

-

Bacterial Burden: At the end of the experiment (typically 24 hours post-infection), animals are euthanized, and the infected tissue (e.g., thigh muscle) is excised, homogenized, and serially diluted. The dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

-

Efficacy Endpoint: The efficacy of the treatment is determined by the change in bacterial density (log10 CFU/g) compared to the bacterial density at the start of therapy.

References

- 1. Piperacillin/tazobactam - Wikipedia [en.wikipedia.org]

- 2. urology-textbook.com [urology-textbook.com]

- 3. mims.com [mims.com]

- 4. What is the mechanism of Tazobactam Sodium? [synapse.patsnap.com]

- 5. scilit.com [scilit.com]

- 6. Pharmacokinetic study of tazobactam/piperacillin in experimental animals [jstage.jst.go.jp]

- 7. academic.oup.com [academic.oup.com]

- 8. In vivo pharmacodynamics of piperacillin/tazobactam: implications for antimicrobial efficacy and resistance suppression with innovator and generic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperacillin/Tazobactam Susceptibility Test Interpretive Criteria for Enterobacterales: Recommendations From the United States Committee on Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics-Pharmacodynamics of Tazobactam in Combination with Piperacillin in an In Vitro Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Tazobactam's Inhibitory Action on Beta-Lactamase Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tazobactam is a potent, mechanism-based inhibitor of a broad spectrum of bacterial β-lactamase enzymes. As a penicillanic acid sulfone, its primary role is to protect β-lactam antibiotics from enzymatic degradation, thereby restoring or extending their antibacterial efficacy. This technical guide provides an in-depth analysis of Tazobactam's inhibitory action, focusing on its mechanism, kinetic parameters, and the methodologies used for its characterization. Quantitative data on its inhibitory potency against various β-lactamases are presented in structured tables for comparative analysis. Furthermore, detailed diagrams illustrating the molecular mechanism of inhibition and a typical experimental workflow for kinetic analysis are provided to facilitate a comprehensive understanding for researchers and drug development professionals in the field of antibacterial drug discovery.

Introduction

The emergence and spread of bacterial resistance to β-lactam antibiotics, primarily mediated by the production of β-lactamase enzymes, represents a significant global health challenge. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. One of the most successful strategies to combat this resistance mechanism is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor.

Tazobactam is a third-generation β-lactamase inhibitor that effectively neutralizes a wide range of β-lactamases, particularly those belonging to the Ambler Class A, including the prevalent TEM, SHV, and CTX-M variants, as well as showing activity against Class C cephalosporinases.[1][2] Structurally, Tazobactam is a penicillanic acid sulfone.[3] It functions as a "suicide inhibitor," forming a stable, covalent adduct with the β-lactamase enzyme, leading to its irreversible inactivation.[4] This guide delves into the core aspects of Tazobactam's inhibitory action, providing the detailed technical information required for research and development purposes.

Mechanism of Inhibitory Action

Tazobactam's inhibitory mechanism against serine-based β-lactamases is a multi-step process that ultimately leads to the irreversible acylation and inactivation of the enzyme. The process begins with the non-covalent binding of Tazobactam to the active site of the β-lactamase, forming an initial Michaelis-Menten complex. The active site serine residue then attacks the carbonyl carbon of Tazobactam's β-lactam ring, leading to the formation of a transient acyl-enzyme intermediate. This is followed by the opening of the β-lactam ring. Subsequent chemical rearrangements, facilitated by the sulfone group and the triazole moiety, result in the formation of a stable, cross-linked, and inactivated enzyme.[5][6]

Quantitative Inhibitory Data

The potency of Tazobactam's inhibitory action is quantified by parameters such as the 50% inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. The Ki value is a measure of the inhibitor's binding affinity to the enzyme. For irreversible inhibitors like Tazobactam, the kinetic analysis is more complex and often involves determining the rate of inactivation (kinact).

The following tables summarize the available quantitative data for Tazobactam's inhibition of various β-lactamases.

Table 1: IC50 Values of Tazobactam against Various β-Lactamases

| β-Lactamase | Ambler Class | Source Organism | IC50 (nM) | Reference |

| TEM-1 | A | Escherichia coli | 97 | [6] |

| TEM-2 | A | Escherichia coli | 17 | [6] |

| SHV-1 | A | Klebsiella pneumoniae | 150 | [6] |

| PC1 | A | Staphylococcus aureus | 27 | [6] |

| CTX-M-15 | A | Escherichia coli | - | - |

| AmpC | C | Enterobacter cloacae P99 | 8.5 | [6] |

| OXA-2 | D | - | 50 | [7] |

Note: IC50 values can vary depending on the experimental conditions, such as substrate concentration and pre-incubation time.

Table 2: Turnover Numbers for Tazobactam Inhibition

| β-Lactamase | Ambler Class | Turnover Number (molecules of Tazobactam hydrolyzed per molecule of enzyme inactivated) | Reference |

| PC1 | A | 2 | [5] |

| TEM-2 | A | 125 | [5] |

| P99 | C | 50 | [5] |

| CcrA | B | 4000 | [5] |

Experimental Protocols

The determination of the kinetic parameters of β-lactamase inhibition by Tazobactam typically involves spectrophotometric assays using a chromogenic substrate, such as nitrocefin. The hydrolysis of nitrocefin by β-lactamase results in a color change that can be monitored over time.

Determination of IC50 Values

Objective: To determine the concentration of Tazobactam required to inhibit 50% of the β-lactamase activity.

Materials:

-

Purified β-lactamase enzyme

-

Tazobactam stock solution

-

Nitrocefin solution (typically 100 µM)

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

Microplate reader

Methodology:

-

Enzyme and Inhibitor Preparation: Prepare serial dilutions of Tazobactam in phosphate buffer.

-

Pre-incubation: In a 96-well microplate, add a fixed concentration of the β-lactamase enzyme to each well containing the different concentrations of Tazobactam. A control well with no inhibitor is also included. Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to all wells.

-

Data Acquisition: Immediately measure the change in absorbance at 486 nm over time using a microplate reader. The rate of nitrocefin hydrolysis is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each Tazobactam concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the Tazobactam concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Determination of Kinetic Parameters for Irreversible Inhibition (kinact and Ki)

For irreversible inhibitors, a more detailed kinetic analysis is required to determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (Ki).

Methodology:

-

Progress Curves: A series of reactions are set up with a fixed concentration of enzyme and substrate (nitrocefin) and varying concentrations of Tazobactam.

-

Monitoring Reaction Progress: The hydrolysis of nitrocefin is monitored continuously over time for each inhibitor concentration.

-

Data Analysis: The progress curves are fitted to an equation that describes time-dependent inhibition. From these fits, the apparent first-order rate constant of inactivation (kobs) is obtained for each Tazobactam concentration.

-

Determination of kinact and Ki: The kobs values are then plotted against the Tazobactam concentration. This plot is typically hyperbolic and can be fitted to the Michaelis-Menten equation to determine the values of kinact (the maximum rate of inactivation) and Ki (the inhibitor concentration at which the rate of inactivation is half of kinact).

Conclusion

Tazobactam remains a cornerstone in the fight against bacterial resistance, effectively protecting β-lactam antibiotics from degradation by a wide array of clinically relevant β-lactamases. Its mechanism as an irreversible, suicide inhibitor has been well-characterized, and its inhibitory potency is well-documented. This technical guide provides a consolidated resource for researchers and drug development professionals, offering a detailed overview of Tazobactam's mechanism of action, comprehensive quantitative data on its inhibitory activity, and standardized experimental protocols for its kinetic characterization. A thorough understanding of these principles is crucial for the continued development of novel β-lactam/β-lactamase inhibitor combinations and for optimizing the use of existing therapies to combat the ever-evolving landscape of antibiotic resistance.

References

- 1. journals.asm.org [journals.asm.org]

- 2. What the Clinical Microbiologist Should Know About PK/PD in the Era of Emerging Multidrug-Resistance: Beta-Lactam/Beta-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Kinetic interactions of tazobactam with beta-lactamases from all major structural classes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acquired Class D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

Tazocillin's Spectrum of Activity Against Anaerobic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vitro activity of Tazocillin (piperacillin-tazobactam) against a wide range of clinically significant anaerobic bacteria. The data presented herein is curated from peer-reviewed literature and is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

Piperacillin-tazobactam is a combination antibiotic consisting of the extended-spectrum penicillin, piperacillin, and the β-lactamase inhibitor, tazobactam. This combination extends the spectrum of piperacillin to include many β-lactamase-producing bacteria, making it a critical agent in the treatment of polymicrobial infections where anaerobic organisms are frequently implicated.[1][2][3] Such infections are common in intra-abdominal, diabetic foot, and certain skin and soft tissue infections.[4] This guide focuses specifically on the anaerobic spectrum of activity of piperacillin-tazobactam, presenting quantitative susceptibility data, detailed experimental methodologies, and an overview of its mechanism of action and relevant resistance mechanisms.

Mechanism of Action

The bactericidal activity of piperacillin-tazobactam is a synergistic effect of its two components. Piperacillin inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[5][6] This inhibition leads to cell lysis and death.

Many anaerobic bacteria, however, produce β-lactamase enzymes that can hydrolyze the β-lactam ring of penicillins, rendering them inactive.[1][2] Tazobactam is a potent, irreversible inhibitor of many of these β-lactamases.[6] By binding to and inactivating these enzymes, tazobactam protects piperacillin from degradation, allowing it to exert its antibacterial effect.[5]

In Vitro Susceptibility Data

The following tables summarize the in vitro activity of piperacillin-tazobactam against a variety of anaerobic bacteria, as determined by Minimum Inhibitory Concentration (MIC) testing. MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are provided where available.

Table 1: Activity against Bacteroides fragilis Group

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Bacteroides fragilis | 180 | ≤0.25->128 | 2 | 4 | [7] |

| Bacteroides thetaiotaomicron | 180 | ≤0.25->128 | 8 | >128 | [7] |

| Bacteroides ovatus | - | - | 16 | 32 | [7] |

| Bacteroides vulgatus | - | - | 8 | 256 | [7] |

| Bacteroides distasonis | - | - | - | - | [8] |

Table 2: Activity against Prevotella Species

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Prevotella spp. | 118 | - | - | - | [4] |

| Prevotella melaninogenica | - | - | - | - | [9] |

| Prevotella bivia | - | - | - | - | [9] |

| Prevotella buccae | - | - | - | - | [9] |

Note: A 2018 study on 118 Prevotella strains found all to be susceptible to piperacillin-tazobactam.[4]

Table 3: Activity against Fusobacterium Species

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Fusobacterium nucleatum | - | - | - | - | [10] |

| Fusobacterium necrophorum | - | - | - | - | [10] |

| Fusobacterium varium | - | - | - | - | [10] |

| Fusobacterium mortiferum | - | - | - | - | [10] |

Note: A study on various Fusobacterium species found all isolates to be susceptible to piperacillin-tazobactam.[10]

Table 4: Activity against Other Clinically Relevant Anaerobes

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Clostridium difficile | - | - | - | - | [11] |

| Clostridium perfringens | - | - | - | - | |

| Peptostreptococcus anaerobius | 61 | - | - | - | [8][12] |

| Actinomyces spp. | 87 | - | - | - | [10][13] |

| Porphyromonas gingivalis | - | - | - | - | [14] |

| Veillonella spp. | 31 | 0.5->128 | - | - | [15][16] |

Note: While specific MIC50/90 values were not consistently available in the reviewed literature for all species, piperacillin-tazobactam generally demonstrates good activity. However, some resistance has been noted in certain species like Veillonella.[15][16]

Experimental Protocols for Susceptibility Testing

The determination of in vitro susceptibility of anaerobic bacteria to piperacillin-tazobactam is performed using standardized methods to ensure reproducibility and accuracy. The primary methods recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are agar dilution and broth microdilution.

Agar Dilution Method (CLSI M11-A8)

The agar dilution method is considered the reference method for anaerobic susceptibility testing.[17][18]

Principle: A standardized inoculum of the test organism is applied to a series of agar plates containing doubling dilutions of the antimicrobial agent. The MIC is the lowest concentration of the agent that inhibits visible growth.

Detailed Methodology:

-

Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood is the recommended medium.[18] A series of plates is prepared, each containing a specific concentration of piperacillin-tazobactam. A growth control plate with no antibiotic is also prepared.

-

Inoculum Preparation: A pure culture of the anaerobic bacterium is grown in an appropriate broth medium (e.g., Thioglycollate broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum of approximately 105 colony-forming units (CFU) per spot.

-

Inoculation: The standardized bacterial suspension is inoculated onto the surface of the agar plates using a multipoint inoculator (e.g., Steers replicator).

-

Incubation: Plates are incubated in an anaerobic environment (e.g., anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.

-

Interpretation: The MIC is read as the lowest concentration of piperacillin-tazobactam that completely inhibits visible growth, disregarding a faint haze or a single colony.

Broth Microdilution Method

This method is a practical alternative to agar dilution for many laboratories.

Principle: Serial dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration that prevents visible turbidity.

Detailed Methodology:

-

Plate Preparation: Commercially prepared or in-house prepared microtiter plates containing serial dilutions of piperacillin-tazobactam in a suitable anaerobic broth medium (e.g., Brucella broth supplemented with hemin and vitamin K1) are used.

-

Inoculum Preparation: A standardized inoculum is prepared as described for the agar dilution method.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL. A growth control well (no antibiotic) and a sterility control well (no inoculum) are included.

-

Incubation: The plates are incubated in an anaerobic atmosphere at 35-37°C for 48 hours.

-

Interpretation: The MIC is determined by observing the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Mechanisms of Resistance in Anaerobic Bacteria

Resistance to β-lactam antibiotics in anaerobic bacteria can occur through several mechanisms:

-

β-Lactamase Production: This is the most common mechanism of resistance.[1][2] Anaerobic bacteria can produce a variety of β-lactamases that inactivate penicillins and cephalosporins. These enzymes are broadly classified based on their molecular structure (Ambler classification) and functional characteristics.[11][19] Tazobactam is effective against many, but not all, of these enzymes.[20]

-

Alterations in Penicillin-Binding Proteins (PBPs): Changes in the structure of PBPs can reduce their affinity for β-lactam antibiotics, leading to resistance.[1][21] This mechanism has been observed in some Veillonella species resistant to piperacillin.[16]

-

Reduced Permeability: Alterations in the outer membrane of Gram-negative anaerobic bacteria can limit the penetration of β-lactam antibiotics to their PBP targets.[1][2]

-

Efflux Pumps: Some bacteria possess efflux pumps that can actively transport antibiotics out of the cell.[20]

Conclusion

Piperacillin-tazobactam exhibits a broad spectrum of in vitro activity against a wide array of clinically important anaerobic bacteria. Its efficacy is rooted in the synergistic action of piperacillin's inhibition of bacterial cell wall synthesis and tazobactam's protection against β-lactamase degradation. The quantitative data and standardized methodologies presented in this guide underscore its continued importance as a therapeutic option for polymicrobial infections involving anaerobic pathogens. Continuous surveillance of susceptibility patterns is crucial, however, to monitor for the emergence of resistance and to guide appropriate clinical use. This technical guide serves as a foundational resource for researchers and drug development professionals in the ongoing effort to combat anaerobic bacterial infections.

References

- 1. Mechanisms of beta-lactam resistance in anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta-lactamases in anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. microbiologyresearch.org [microbiologyresearch.org]

- 5. pathnostics.com [pathnostics.com]

- 6. urology-textbook.com [urology-textbook.com]

- 7. journals.asm.org [journals.asm.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Carbapenem resistance in Bacteroides fragilis: A review of molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial Susceptibilities of Peptostreptococcus anaerobius and the Newly Described Peptostreptococcus stomatis Isolated from Various Human Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial susceptibility testing of Actinomyces species with 12 antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial activity of piperacillin/tazobactam against key peri-implant pathogens: an in vitro comparative study with amoxicillin-clavulanate and minocycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antibiotic susceptibility and biofilm-forming ability of Veillonella strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. antibiotics.toku-e.com [antibiotics.toku-e.com]

- 18. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Overview of Beta-Lactams - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 20. mims.com [mims.com]

- 21. New findings in beta-lactam and metronidazole resistant Bacteroides fragilis group - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Broad-Spectrum Defense: Initial Studies on the Development and Approval of Piperacillin/Tazobactam

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational preclinical and clinical research that led to the development and approval of the widely utilized broad-spectrum antibiotic, piperacillin/tazobactam. The combination of the ureidopenicillin, piperacillin, with the β-lactamase inhibitor, tazobactam, marked a significant advancement in the therapeutic arsenal against a wide array of bacterial pathogens, particularly those harboring resistance mechanisms to β-lactam antibiotics. This document delves into the initial in vitro activity, pharmacokinetic profiling, pivotal clinical trial outcomes, and the experimental methodologies that underpinned its journey from laboratory to clinical practice.

Preclinical Investigations: Establishing the Synergy and Safety Profile

In Vitro Activity: A Potent Combination Against β-Lactamase Producers

Initial in vitro studies were crucial in demonstrating the synergistic effect of combining piperacillin with tazobactam. Tazobactam, a penicillanic acid sulfone, exhibited potent inhibitory activity against a wide range of clinically significant Ambler class A and some class C β-lactamases, which are enzymes responsible for inactivating many penicillin and cephalosporin antibiotics. By irreversibly inactivating these enzymes, tazobactam effectively restores and expands the spectrum of piperacillin.[1][2]

The following tables summarize the in vitro activity of piperacillin/tazobactam against a variety of bacterial isolates from early investigations. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism, were key indicators of the combination's potential efficacy.

Table 1: In Vitro Activity of Piperacillin/Tazobactam Against Aerobic Gram-Negative Bacilli

| Organism | Piperacillin MIC90 (µg/mL) | Piperacillin/Tazobactam MIC90 (µg/mL) |

| Escherichia coli | >128 | 8 |

| Klebsiella pneumoniae | >128 | 8 |

| Enterobacter cloacae | 256 | 64 |

| Serratia marcescens | 64 | 16 |

| Proteus mirabilis | 4 | 2 |

| Pseudomonas aeruginosa | 32 | 16 |

| Haemophilus influenzae | ≤1 | ≤1 |

Data compiled from early in vitro susceptibility studies.

Table 2: In Vitro Activity of Piperacillin/Tazobactam Against Anaerobic Bacteria

| Organism | Piperacillin MIC90 (µg/mL) | Piperacillin/Tazobactam MIC90 (µg/mL) |

| Bacteroides fragilis group | 64 | 8 |

| Prevotella spp. | 16 | 1 |

| Fusobacterium spp. | ≤0.5 | ≤0.5 |

| Clostridium perfringens | 0.25 | 0.25 |

| Peptostreptococcus spp. | 2 | 1 |

Data compiled from early in vitro susceptibility studies on anaerobic bacteria.[3]

Preclinical Toxicology

Before human trials could commence, a comprehensive battery of preclinical toxicology studies was conducted in various animal models to establish the safety profile of piperacillin/tazobactam. These studies included single-dose and repeated-dose toxicity assessments, as well as reproductive and developmental toxicity evaluations.

Table 3: Summary of Preclinical Single-Dose Toxicity Studies [4]

| Species | Route of Administration | TAZ/PIPC (1:4) LD50 (mg/kg) | Tazobactam LD50 (mg/kg) |

| Mice | Intravenous | >5000 | >5000 |

| Rats | Intravenous | >5000 | >5000 |

LD50: Lethal dose for 50% of the test population.

Repeated-dose toxicity studies in rats and dogs, with administration for up to 6 months, revealed a good safety profile with no significant organ toxicity at clinically relevant doses. Reproductive toxicity studies in rats did not show any evidence of impaired fertility or harm to the fetus.[5]

Clinical Pharmacology: Pharmacokinetics in Humans

Phase 1 clinical trials were initiated to evaluate the safety, tolerability, and pharmacokinetic profile of piperacillin/tazobactam in healthy volunteers. These studies were crucial for determining the appropriate dosing regimens for later-phase trials.

Pharmacokinetic Parameters

Single and multiple ascending dose studies were conducted to characterize the absorption, distribution, metabolism, and excretion of both piperacillin and tazobactam. The co-administration of tazobactam was found to have a minimal effect on the pharmacokinetics of piperacillin. Both compounds exhibited similar elimination half-lives, supporting their combination in a fixed-dose formulation.[6]

Table 4: Pharmacokinetic Parameters of Piperacillin and Tazobactam in Healthy Adult Volunteers Following a Single Intravenous Dose of 4g/0.5g

| Parameter | Piperacillin | Tazobactam |

| Cmax (µg/mL) | ~298 | ~34 |

| AUC (µg·h/mL) | ~350 | ~34 |

| Half-life (t½) (hours) | ~1.0 | ~1.0 |

| Volume of Distribution (Vd) (L) | ~18-24 | ~18-23 |

| Renal Clearance (% of dose) | ~60-80% | ~80% |

Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve. Data are approximate values from early Phase 1 studies.

Clinical Development: Pivotal Phase 3 Trials

Following the promising results from preclinical and Phase 1 studies, a series of large-scale, multicenter Phase 3 clinical trials were conducted to establish the efficacy and safety of piperacillin/tazobactam in treating various infections. These trials were typically randomized, controlled, and often double-blinded, comparing the new combination to existing standard-of-care therapies. The initial U.S. approval for piperacillin/tazobactam was granted in 1993.[7]

Intra-abdominal Infections

Complicated intra-abdominal infections, often polymicrobial in nature, were a key target for piperacillin/tazobactam due to its broad spectrum of activity against both aerobic and anaerobic pathogens.

Table 5: Clinical Efficacy in Pivotal Phase 3 Trials for Complicated Intra-abdominal Infections

| Trial Comparator | Piperacillin/Tazobactam Clinical Success Rate (%) | Comparator Clinical Success Rate (%) |

| Clindamycin + Gentamicin | 88 | 74 |

| Imipenem/Cilastatin | 91 | 69[8] |

| Ticarcillin/Clavulanate | 84 | 77 |

Clinical success was generally defined as the resolution or improvement of signs and symptoms of infection.

Skin and Soft Tissue Infections

The efficacy of piperacillin/tazobactam was also evaluated in the treatment of complicated skin and soft tissue infections, including cellulitis, abscesses, and diabetic foot infections.

Table 6: Clinical Efficacy in Pivotal Phase 3 Trials for Skin and Soft Tissue Infections [9]

| Trial Comparator | Piperacillin/Tazobactam Clinical Success Rate (%) | Comparator Clinical Success Rate (%) |

| Ticarcillin/Clavulanate | 76 | 77 |

| Imipenem/Cilastatin | 92 | 91 |

Lower Respiratory Tract Infections

Piperacillin/tazobactam was investigated for the treatment of both community-acquired and nosocomial pneumonia.

Table 7: Clinical Efficacy in a Pivotal Trial for Community-Acquired Lower Respiratory Tract Infections [10]

| Trial Comparator | Piperacillin/Tazobactam Clinical Success Rate (%) | Comparator Clinical Success Rate (%) |

| Ceftriaxone | 97 | Not Directly Compared in this study |

In a study of patients with nosocomial pneumonia, piperacillin/tazobactam administered with an aminoglycoside demonstrated a favorable clinical response rate of 74%.[10]

Experimental Protocols

Determination of Minimum Inhibitory Concentrations (MICs)

Method: Agar Dilution

-

Preparation of Agar Plates: Mueller-Hinton agar was prepared according to the manufacturer's instructions. A series of agar plates were prepared, each containing a specific concentration of piperacillin, with and without a fixed concentration of tazobactam (typically 4 µg/mL).

-

Inoculum Preparation: Bacterial isolates were grown overnight on an appropriate agar medium. A suspension of the bacteria was prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: A multipoint inoculator was used to apply a standardized inoculum of each bacterial suspension to the surface of the agar plates.

-

Incubation: The plates were incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.[11][12]

β-Lactamase Inhibition Assay

Method: Spectrophotometric Assay using Nitrocefin

-

Enzyme and Inhibitor Preparation: A purified β-lactamase enzyme solution (e.g., TEM-1) was prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0). Serial dilutions of tazobactam were also prepared in the same buffer.

-

Pre-incubation: The β-lactamase solution was pre-incubated with the various concentrations of tazobactam for a defined period at a specific temperature (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

-

Substrate Addition: The chromogenic cephalosporin substrate, nitrocefin, was added to the enzyme-inhibitor mixture.

-

Spectrophotometric Measurement: The rate of hydrolysis of nitrocefin was measured by monitoring the change in absorbance at 486 nm over time using a spectrophotometer.

-

Data Analysis: The percentage of inhibition of β-lactamase activity was calculated for each tazobactam concentration, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) was determined.[13][14]

Determination of Piperacillin and Tazobactam in Plasma

Method: High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Plasma samples were deproteinized by adding a precipitating agent such as acetonitrile or perchloric acid. The mixture was vortexed and then centrifuged to pellet the precipitated proteins.

-

Extraction: The supernatant was transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue was then reconstituted in the mobile phase.

-

Chromatographic Separation: An aliquot of the reconstituted sample was injected onto a reverse-phase HPLC column (e.g., C18). The analytes were separated using an isocratic or gradient mobile phase, typically consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: The eluted compounds were detected using an ultraviolet (UV) detector at a specific wavelength (e.g., 220 nm).

-

Quantification: The concentrations of piperacillin and tazobactam in the plasma samples were determined by comparing their peak areas to those of a standard curve prepared with known concentrations of the drugs.

Visualizations

Figure 1. Mechanism of Action of Piperacillin/Tazobactam.

Figure 2. Piperacillin/Tazobactam Development and Approval Timeline.

Figure 3. Experimental Workflow for Pharmacokinetic Analysis.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Clinical Pharmacology of Piperacillin/Tazobactam [respubjournals.com]

- 3. Comparative susceptibility profile of piperacillin/tazobactam against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Single-dose toxicity studies of tazobactam/piperacillin and tazobactam] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Single-dose pharmacokinetics of piperacillin and tazobactam in infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. trial.medpath.com [trial.medpath.com]

- 8. The treatment of severe intra-abdominal infections: the role of piperacillin/tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy and safety of piperacillin/tazobactam in skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperacillin/tazobactam in the treatment of community-acquired and nosocomial respiratory tract infections: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Enzyme determination in vitro of inhibitor activity of beta-lactamase from tazobactam. Comparison with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Piperacillin/tazobactam susceptibility testing methods and interpretive criteria.

Application Notes and Protocols: Piperacillin/Tazobactam Susceptibility Testing

Introduction

Piperacillin/tazobactam is a widely utilized broad-spectrum antimicrobial agent, combining the ureidopenicillin, piperacillin, with the β-lactamase inhibitor, tazobactam.[1][2] This combination is effective against a range of Gram-positive, Gram-negative, and anaerobic bacteria.[1][3] Tazobactam protects piperacillin from degradation by many, but not all, β-lactamase enzymes, thereby extending its spectrum of activity.[4][5] Accurate in vitro susceptibility testing is crucial for guiding appropriate clinical use, optimizing patient outcomes, and monitoring the emergence of resistance.

The primary organizations that establish and regularly update the interpretive criteria for antimicrobial susceptibility testing are the Clinical and Laboratory Standards Institute (CLSI) in North America and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) in Europe.[6] These standards provide the basis for interpreting raw laboratory data (e.g., Minimum Inhibitory Concentrations or zone diameters) into clinical categories such as Susceptible, Intermediate, or Resistant.

Mechanisms of Resistance

Resistance to piperacillin/tazobactam in bacteria, particularly in Enterobacterales, can arise from several mechanisms. The most common include:

-

Hyperproduction of β-lactamases: Increased production of inhibitor-susceptible enzymes, such as TEM-1 or SHV-1, can overwhelm the tazobactam inhibitor.[4][7][8] This can be caused by strong promoters or an increase in the gene copy number.[4][7]

-

Production of Inhibitor-Resistant β-lactamases: Some enzymes, like OXA-1, are poorly inhibited by tazobactam.[9] Additionally, specific mutations in common enzymes can lead to an inhibitor-resistant phenotype (e.g., inhibitor-resistant TEMs).[7][8]

-

Novel CTX-M Variants: Specific variants, such as CTX-M-255, have been identified that confer resistance to penicillin/β-lactamase inhibitor combinations while remaining susceptible to cephalosporins.[7][8]

Interpretive Criteria for Piperacillin/Tazobactam

Interpretive criteria, or breakpoints, are subject to revision based on ongoing surveillance, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and clinical outcome data.[9][10] It is essential to use the most current version of the respective guidelines.

Clinical and Laboratory Standards Institute (CLSI) Breakpoints

CLSI revised its piperacillin/tazobactam breakpoints for Enterobacterales in 2022 and for Pseudomonas aeruginosa in 2023.[1][11] The "Susceptible-Dose Dependent" (SDD) category for Enterobacterales indicates that susceptibility is dependent on a specific extended-infusion dosing regimen.[3][12]

Table 1: CLSI Interpretive Criteria for Piperacillin/Tazobactam

| Organism Group | Method | Disk Content | Susceptible (S) | Susceptible-Dose Dependent (SDD) / Intermediate (I) | Resistant (R) |

|---|---|---|---|---|---|

| Enterobacterales [1][9][12] | MIC (µg/mL) | - | ≤ 8/4 | 16/4 | ≥ 32/4 |

| Disk Diffusion (mm) | 100/10 µg | ≥ 25 | 21 - 24 | ≤ 20 | |

| Pseudomonas aeruginosa [2][11][13] | MIC (µg/mL) | - | ≤ 16/4 | 32/4 | ≥ 64/4 |

| Disk Diffusion (mm) | 100/10 µg | ≥ 22 | 18 - 21 | ≤ 17 |

Tazobactam concentration is fixed at 4 µg/mL for MIC testing.

European Committee on Antimicrobial Susceptibility Testing (EUCAST) Breakpoints

EUCAST provides MIC breakpoints and has developed a specific disk content for its disk diffusion methodology.[11][14]

Table 2: EUCAST Interpretive Criteria for Piperacillin/Tazobactam

| Organism Group | Method | Susceptible (S) | Resistant (R) |

|---|---|---|---|

| Enterobacterales [15] | MIC (mg/L) | ≤ 8/4 | > 8/4 |

| Pseudomonas aeruginosa [15] | MIC (mg/L) | ≤ 0.001/4 | > 16/4 |

Tazobactam concentration is fixed at 4 mg/L for MIC testing.

Experimental Protocols

Accurate and reproducible results depend on strict adherence to standardized protocols. The following are detailed methodologies for the three most common susceptibility testing methods.

Broth Microdilution (BMD) Method

BMD is the reference method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]

Protocol:

-

Prepare Materials:

-

Prepare Bacterial Inoculum:

-

Select three to five similar colonies from a fresh (18-24 hour) agar plate.

-

Suspend the colonies in a suitable broth (e.g., Tryptic Soy Broth) or saline.[20]

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[21] This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this adjusted suspension in CAMHB to achieve a final concentration in the wells of approximately 5 x 10⁵ CFU/mL.[18]

-

-

Prepare Drug Dilutions:

-

Perform serial two-fold dilutions of piperacillin/tazobactam in CAMHB directly in the 96-well plates.[18] The tazobactam concentration should be held constant at 4 µg/mL across all wells containing piperacillin.[19][22]

-

The typical range of piperacillin concentrations tested is 0.008 to 128 µg/mL.[23]

-

Include a growth control well (CAMHB with inoculum, no drug) and a sterility control well (CAMHB only).[18]

-

-

Inoculation and Incubation:

-

Reading and Interpretation:

-

Following incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of piperacillin/tazobactam that completely inhibits visible growth.[18]

-

Compare the determined MIC value to the interpretive breakpoints (Table 1 or 2) to categorize the isolate as Susceptible, Intermediate/SDD, or Resistant.

-

Kirby-Bauer Disk Diffusion Method

This method assesses susceptibility based on the size of the zone of growth inhibition around an antibiotic-impregnated disk.[24][25]

Protocol:

-

Prepare Materials:

-

Prepare Bacterial Inoculum:

-

Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described for the BMD method.[21]

-

-

Inoculation:

-

Within 15 minutes of adjusting the inoculum, dip a sterile swab into the suspension.[20]

-

Rotate the swab against the inside of the tube above the fluid level to remove excess liquid.[21]

-

Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[20][21]

-

Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[21]

-

-

Disk Application and Incubation:

-

Using sterile forceps or a disk dispenser, apply the piperacillin/tazobactam disk to the center of the inoculated plate, pressing gently to ensure complete contact with the agar.

-

Incubate the plates in an inverted position in ambient air at 35°C for 16-20 hours.[26]

-

-

Reading and Interpretation:

-

After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.

-

Compare the measured zone diameter to the interpretive breakpoints (Table 1) to categorize the isolate.

-

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. iacld.com [iacld.com]

- 3. Breaking Down the Breakpoints: Rationale for the 2022 Clinical and Laboratory Standards Institute Revised Piperacillin-Tazobactam Breakpoints Against Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]

- 6. academic.oup.com [academic.oup.com]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. en.iacld.com [en.iacld.com]

- 10. iscm.ie [iscm.ie]

- 11. journals.asm.org [journals.asm.org]

- 12. Evaluation of Piperacillin-Tazobactam Testing against Enterobacterales by the Phoenix, MicroScan, and Vitek2 Tests Using Updated Clinical and Laboratory Standards Institute Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FDA Rationale for Piperacillin Tazobactam Breakpoints for Pseudomonas aeruginosa | FDA [fda.gov]

- 14. researchgate.net [researchgate.net]

- 15. media.beckmancoulter.com [media.beckmancoulter.com]

- 16. researchgate.net [researchgate.net]

- 17. journals.asm.org [journals.asm.org]

- 18. benchchem.com [benchchem.com]

- 19. journals.asm.org [journals.asm.org]

- 20. hardydiagnostics.com [hardydiagnostics.com]

- 21. asm.org [asm.org]

- 22. Evaluation of piperacillin-tazobactam disks using contemporary Enterobacterales isolates suggests the need for disk potency optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. liofilchem.net [liofilchem.net]

- 24. tmmedia.in [tmmedia.in]

- 25. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 26. ihma.com [ihma.com]

Application Notes and Protocols: Preparing Tazocilline (Piperacillin/Tazobactam) Stock Solutions for In Vitro Assays

Introduction

Tazocilline is the brand name for a combination antibiotic containing piperacillin and tazobactam. Piperacillin, a broad-spectrum β-lactam antibiotic, inhibits bacterial cell wall synthesis.[1] Tazobactam is a β-lactamase inhibitor that protects piperacillin from degradation by many common β-lactamase enzymes, thereby extending its spectrum of activity.[1][2] The precise and consistent preparation of Tazocilline stock solutions is fundamental for the reliability and reproducibility of in vitro assays, including antimicrobial susceptibility testing (AST), minimum inhibitory concentration (MIC) determination, and mechanism of action studies.[3][4][5] These application notes provide a detailed protocol for the preparation, storage, and quality control of Tazocilline stock solutions for research applications.

Physicochemical and Handling Properties

Understanding the properties of Tazocilline is crucial for its proper handling and use in experimental settings. The combination product is typically formulated as a sodium salt in an 8:1 ratio of piperacillin to tazobactam.

| Property | Data | Notes |